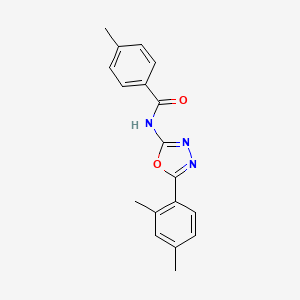

![molecular formula C8H7N3S B2543791 2-メチルピリド[2,3-d]ピリミジン-4-チオール CAS No. 2089258-14-8](/img/structure/B2543791.png)

2-メチルピリド[2,3-d]ピリミジン-4-チオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

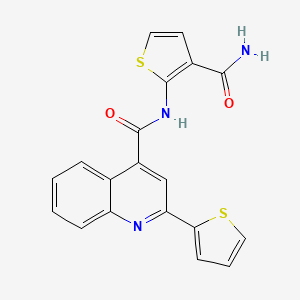

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23. The purity is usually 95%.

BenchChem offers high-quality 2-Methylpyrido[2,3-d]pyrimidine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrido[2,3-d]pyrimidine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

治療の可能性

ピリドピリミジン骨格は、"2-メチルピリド[2,3-d]ピリミジン-4-チオール"を含み、有意な治療上の関心を集めています . この化合物は、新規治療法の開発における可能性について研究されてきた、より広範な化合物のクラスの一部です .

抗がん剤としての応用

ピリド[2,3-d]ピリミジンは、その抗がん特性について広く研究されてきました . チロシンキナーゼ、細胞外シグナル調節キナーゼ - ABLキナーゼ、ホスファチジルイノシトール3キナーゼ、ラパマイシン標的タンパク質、p38ミトゲン活性化プロテインキナーゼ、BCR-ABL、ジヒドロ葉酸レダクターゼ、サイクリン依存性キナーゼ、ホスホジエステラーゼ、KRAS、線維芽細胞増殖因子受容体を含む、さまざまな癌標的を阻害することが発見されています .

抗菌特性

ピリド[2,3-d]ピリミジンは、"2-メチルピリド[2,3-d]ピリミジン-4-チオール"を含み、その抗菌特性について研究されてきました . これらの化合物は、細菌感染症の治療における可能性を示しています .

抗真菌剤としての応用

これらの化合物は、その抗真菌特性についても研究されてきました . これらの化合物は、真菌感染症の治療に潜在的に使用できる可能性があります .

呼吸器感染症の治療

ピリド[2,3-d]ピリミジンは、呼吸器感染症の治療における可能性を示しています . これは、"2-メチルピリド[2,3-d]ピリミジン-4-チオール"についても有望な研究分野となる可能性があります .

肝臓疾患の治療

ピリド[2,3-d]ピリミジンが肝臓疾患の治療に使用できるという証拠もあります . これは、"2-メチルピリド[2,3-d]ピリミジン-4-チオール"がこの分野で潜在的な用途があることを示唆しています .

除草活性

"2-メチルピリド[2,3-d]ピリミジン-4-チオール"を含む可能性のある、一連の新規ピリド[2,3-d]ピリミジン-2,4-ジオン-ベンゾキサジノンハイブリッドが、改善された生物活性を有する新規プロトポルフィリンオキシダーゼ(PPO)阻害剤を探索するために設計および合成されました . いくつかの化合物が有望な除草活性を示すことがわかりました .

作用機序

Target of Action

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-methylpyrido[2,3-d]pyrimidine-4-thiol belongs, have been studied for their interactions with various cancer targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Compounds in the pyrido[2,3-d]pyrimidine class are known to inhibit the aforementioned targets, thereby disrupting their signaling pathways .

Biochemical Pathways

Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect pathways related to cell growth and proliferation, apoptosis, and other cellular processes .

Result of Action

Given the known targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

生化学分析

Biochemical Properties

2-Methylpyrido[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . By inhibiting dihydrofolate reductase, 2-Methylpyrido[2,3-d]pyrimidine-4-thiol disrupts the production of nucleotides, thereby affecting cell proliferation and survival .

Cellular Effects

The effects of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, it affects cell signaling pathways, including those involving tyrosine kinases and mitogen-activated protein kinases, which are critical for cell growth and differentiation . The impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 2-Methylpyrido[2,3-d]pyrimidine-4-thiol exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, thereby inhibiting its activity . This binding interaction prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis . Additionally, the compound may interact with other biomolecules, such as kinases, to modulate their activity and influence cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-Methylpyrido[2,3-d]pyrimidine-4-thiol can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, 2-Methylpyrido[2,3-d]pyrimidine-4-thiol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol is primarily within the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and other proteins involved in metabolic processes . In the nucleus, it affects DNA synthesis and repair mechanisms by inhibiting dihydrofolate reductase . Post-translational modifications and targeting signals may also influence its localization and activity within specific cellular compartments .

特性

IUPAC Name |

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMUMGACCNOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089258-14-8 |

Source

|

| Record name | 2-methylpyrido[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)